N-(2,4-dimethoxyphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide, commonly known as DMQAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thioacetamide derivatives and has been found to possess significant biological activity.
Mechanism of Action
DMQAA exerts its biological activity by inhibiting the activity of specific enzymes and pathways in the body. It has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
DMQAA has been found to possess significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
DMQAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its biological activity has been well characterized. However, one limitation of using DMQAA in lab experiments is its potential toxicity, which must be carefully evaluated before use.
Future Directions
There are several potential future directions for the study of DMQAA. One potential direction is the development of DMQAA-based drug formulations for the treatment of cancer and other diseases. Another potential direction is the study of the molecular mechanisms underlying the biological activity of DMQAA. Additionally, further studies are needed to evaluate the potential toxicity of DMQAA and its safety for use in humans.
Conclusion:
In conclusion, DMQAA is a synthetic compound that possesses significant biological activity and has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer, anti-inflammatory, and neuroprotective activity. While it has several advantages for lab experiments, its potential toxicity must be carefully evaluated. There are several potential future directions for the study of DMQAA, including the development of drug formulations and the study of its molecular mechanisms of action.
Synthesis Methods
DMQAA can be synthesized using a multistep process involving the condensation of 2,4-dimethoxybenzaldehyde and 4,8-dimethyl-2-quinolinecarboxaldehyde followed by thioacetamide addition. The final product is obtained after purification and characterization.
Scientific Research Applications
DMQAA has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess significant anticancer activity and has been studied extensively for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of other diseases such as diabetes, inflammation, and neurological disorders.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-13-6-5-7-16-14(2)10-20(23-21(13)16)27-12-19(24)22-17-9-8-15(25-3)11-18(17)26-4/h5-11H,12H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADQARXHUBPUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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